molecular formula C20H22N4O3S2 B2710677 N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 932963-47-8

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2710677
CAS No.: 932963-47-8
M. Wt: 430.54
InChI Key: WUNXCZLMMKESCZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 932963-47-8, is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : 430.5 g/mol
  • Structure : Contains a thiadiazole moiety linked to a pyridine derivative, suggesting potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit antiviral and antibacterial properties. The thiazole and pyridine rings are known to interact with various enzymes and receptors in pathogens.

Antiviral Activity

A study highlighted the effectiveness of certain heterocycles against viral targets. Compounds with similar structures have shown significant inhibition of RNA polymerase activity in viruses such as Hepatitis C virus (HCV). The IC50_{50} values for these compounds ranged from 31.9 μM to 32.2 μM against HCV NS5B polymerase .

Antibacterial Activity

Thiadiazole derivatives have been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This suggests that this compound may also demonstrate similar antibacterial activity.

Study 1: Antiviral Efficacy

In a comparative study of antiviral agents, compounds structurally related to N-(2,4-dimethylphenyl)-2-(5-methoxy...) were tested for their ability to inhibit viral replication. The results indicated that these compounds could reduce viral load significantly when administered at effective concentrations .

Study 2: Antibacterial Activity

Another research effort focused on the antibacterial efficacy of thiadiazole derivatives. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 10 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This supports the hypothesis that N-(2,4-dimethylphenyl)-2-(5-methoxy...) may also possess notable antibacterial properties .

Summary of Biological Activities

Activity TypeTargetIC50_{50}/MIC (µM or µg/mL)Reference
AntiviralHCV NS5B Polymerase31.9 - 32.2
AntibacterialStaphylococcus aureus<10 µg/mL
AntibacterialEscherichia coli<10 µg/mL

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-12-5-6-16(13(2)7-12)21-19(26)10-24-9-18(27-4)17(25)8-15(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNXCZLMMKESCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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